molecular formula C18H21NO4S B2596196 tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate CAS No. 1005046-58-1

tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate

Cat. No.: B2596196
CAS No.: 1005046-58-1
M. Wt: 347.43
InChI Key: IABLGVHYLVGUFH-UHFFFAOYSA-N
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Description

Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate is a complex organic compound with a molecular weight of 347.44 g/mol. It is known for its unique tricyclic structure, which includes a carbamate group and a tosyl (4-methylbenzenesulfonyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[5210^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The tosyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate is unique due to its combination of a tricyclic structure with both carbamate and tosyl groups. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-4-enyl N-(4-methylphenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-11-5-7-13(8-6-11)24(21,22)19-18(20)23-17-10-12-9-16(17)15-4-2-3-14(12)15/h2,4-8,12,14-17H,3,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABLGVHYLVGUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CC3CC2C4C3CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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